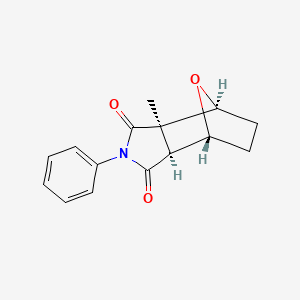
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple stereocenters and an epoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione typically involves the reaction of cis-norbornene-exo-2,3-dicarboximide with various reagents under controlled conditions. One common method involves the use of palladium on carbon as a catalyst in methanol, with the reaction being carried out under hydrogen at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also interact with specific pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
(3aS,4R,7S,7aR)-4,7-dimethyl-octahydro-2-benzofuran-1,5-dione: Shares a similar core structure but differs in the functional groups attached.
(3aS,4R,7S,7aR)-hexahydro-4,7-methano-1H-isoindole-1,3-dione: Another related compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione lies in its specific stereochemistry and the presence of the epoxy group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-15-11-8-7-10(19-11)12(15)13(17)16(14(15)18)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+,12+,15+/m1/s1 |
InChI Key |
CQJNEJKGCVYECU-YXMPFFBPSA-N |
Isomeric SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)N(C2=O)C4=CC=CC=C4)O3 |
Canonical SMILES |
CC12C3CCC(C1C(=O)N(C2=O)C4=CC=CC=C4)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



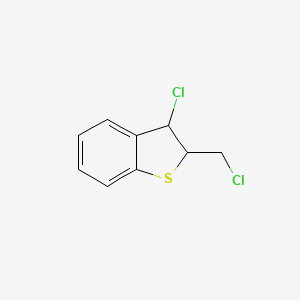
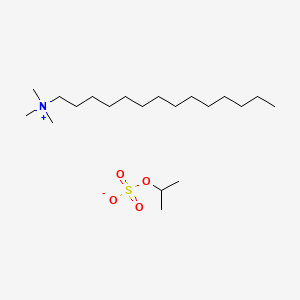
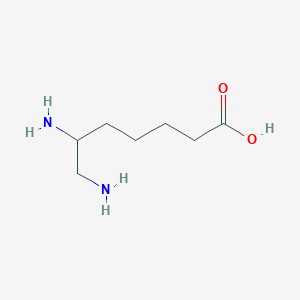
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
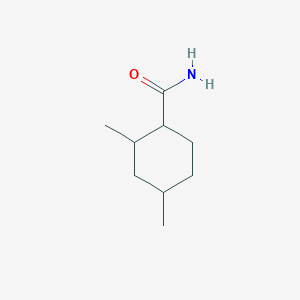
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
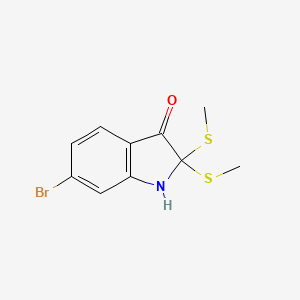
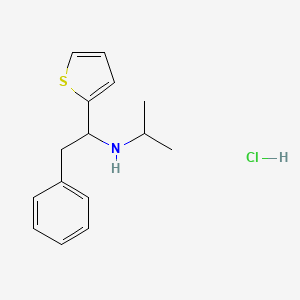

![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

